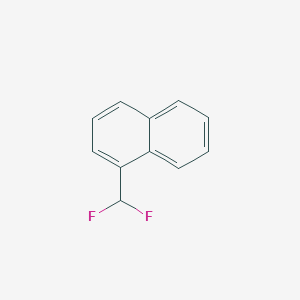

1-(Difluoromethyl)naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMYLIYGDBEEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456539 | |

| Record name | 1-(difluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53731-26-3 | |

| Record name | 1-(difluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(Difluoromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(difluoromethyl)naphthalene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. The introduction of the difluoromethyl group onto the naphthalene scaffold imparts unique electronic and steric properties, influencing its synthesis, reactivity, and potential applications. This document details the synthetic routes, spectroscopic characterization, reactivity profile, and prospective uses of 1-(difluoromethyl)naphthalene, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the design of bioactive molecules and functional materials.[1][2] Its derivatives are found in numerous FDA-approved drugs, highlighting the importance of this structural motif in medicinal chemistry.[1] The strategic incorporation of fluorine-containing functional groups, such as the difluoromethyl (CHF₂) group, has become a prominent strategy in drug design to modulate physicochemical and pharmacological properties.[3] The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability, and increase lipophilicity, thereby improving a compound's pharmacokinetic profile.[4] This guide focuses on the chemical properties of 1-(difluoromethyl)naphthalene, providing a detailed resource for its synthesis, characterization, and application.

Physicochemical Properties

1-(Difluoromethyl)naphthalene is a colorless liquid at room temperature.[5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-(Difluoromethyl)naphthalene

| Property | Value | Reference |

| CAS Number | 53731-26-3 | [6] |

| Molecular Formula | C₁₁H₈F₂ | [7] |

| Molecular Weight | 178.18 g/mol | [7] |

| Appearance | Liquid | [7] |

| Boiling Point | 254.7 ± 25.0 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Flash Point | 88.8 ± 11.0 °C | [6] |

| Refractive Index | 1.565 | [6] |

| LogP | 3.82 | [6] |

| Storage | Inert atmosphere, 2-8°C | [7] |

Synthesis of 1-(Difluoromethyl)naphthalene

Proposed Synthetic Pathway: Fluorination of 1-Naphthaldehyde

This method leverages the conversion of an aldehyde to a geminal difluoride, a reaction for which DAST is a well-known reagent.[8][9][10]

Caption: Proposed synthesis of 1-(Difluoromethyl)naphthalene.

Experimental Protocol (Hypothetical)

CAUTION: Diethylaminosulfur trifluoride (DAST) is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood by trained personnel.[8]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-naphthaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Addition of DAST: Cool the solution to 0 °C in an ice bath. Slowly add diethylaminosulfur trifluoride (DAST) (2.2 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethyl)naphthalene.

Causality of Experimental Choices:

-

Anhydrous Conditions: DAST reacts violently with water, so anhydrous conditions are crucial for safety and to prevent decomposition of the reagent.[8]

-

Slow Addition at Low Temperature: The reaction of DAST with carbonyl compounds can be exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

-

Excess DAST: A slight excess of DAST is often used to ensure complete conversion of the aldehyde.

-

Aqueous Bicarbonate Quench: The quench with a weak base neutralizes any remaining DAST and acidic byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show a characteristic triplet for the CHF₂ proton in the downfield region, likely between δ 6.5 and 7.5 ppm, due to coupling with the two fluorine atoms. The aromatic protons will appear as a series of multiplets in the aromatic region (δ 7.0-8.5 ppm).

-

¹³C NMR: The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will show signals in the typical aromatic region, with those closer to the electron-withdrawing CHF₂ group being shifted downfield.

-

¹⁹F NMR: The fluorine spectrum should exhibit a doublet for the two equivalent fluorine atoms, resulting from coupling with the proton of the CHF₂ group.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern will likely involve the loss of fluorine and the CHF₂ group, as well as fragmentation of the naphthalene ring system.[15][16]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations. The C-F stretching vibrations of the CHF₂ group are expected to appear in the region of 1000-1200 cm⁻¹.[17][18][19][20]

Chemical Reactivity

The difluoromethyl group is a moderately electron-withdrawing group, which influences the reactivity of the naphthalene ring.

Electrophilic Aromatic Substitution

The naphthalene ring is generally more reactive towards electrophilic aromatic substitution than benzene.[7][15] Substitution typically occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate.[15] The presence of the electron-withdrawing CHF₂ group at the 1-position is expected to deactivate the ring towards electrophilic attack. However, substitution is still likely to occur, with the electrophile predicted to add to the unsubstituted ring, primarily at the 5- and 8-positions.[21]

Caption: Predicted regioselectivity in electrophilic substitution.

Nucleophilic Reactions

The C-F bonds in the difluoromethyl group are generally stable. However, under certain conditions, nucleophilic substitution at the benzylic position may be possible, particularly if the naphthalene ring is further activated with electron-withdrawing groups.[20][22][23][24][25]

Potential Applications

While specific applications for 1-(difluoromethyl)naphthalene are not extensively documented, its structural features suggest potential utility in several areas, particularly in medicinal chemistry and agrochemicals.

-

Medicinal Chemistry: The incorporation of the difluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates.[4] Given that many naphthalene-based compounds exhibit a wide range of biological activities,[1] 1-(difluoromethyl)naphthalene represents a valuable building block for the synthesis of novel therapeutic agents.

-

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry.[4] The unique properties imparted by the difluoromethyl group could be exploited in the design of new pesticides and herbicides with improved efficacy and environmental profiles.

Conclusion

1-(Difluoromethyl)naphthalene is a fluorinated aromatic compound with significant potential for application in drug discovery and materials science. This technical guide has outlined its key chemical properties, including plausible synthetic routes, predicted spectroscopic characteristics, and expected reactivity patterns. While further experimental validation is required to fully elucidate its chemical behavior, this document provides a solid foundation for researchers and scientists interested in exploring the utility of this promising molecule.

References

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 9. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Naphthalene Spectra [astrochemistry.org]

- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 19. dash.harvard.edu [dash.harvard.edu]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. solubilityofthings.com [solubilityofthings.com]

- 23. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(Difluoromethyl)naphthalene: Pathways and Methodologies for Researchers and Drug Development Professionals

The strategic incorporation of the difluoromethyl (CF₂H) group into aromatic systems is of paramount importance in medicinal chemistry and drug development. This moiety, serving as a lipophilic bioisostere for hydroxyl and thiol groups, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] 1-(Difluoromethyl)naphthalene, therefore, represents a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to 1-(difluoromethyl)naphthalene, offering field-proven insights and detailed methodologies for researchers and scientists.

Deoxyfluorination of 1-Naphthaldehyde: A Direct Approach

One of the most direct and classical methods for the synthesis of 1-(difluoromethyl)naphthalene is the deoxyfluorination of the readily available precursor, 1-naphthaldehyde. This transformation replaces the aldehydic oxygen atoms with fluorine, converting the formyl group into a difluoromethyl group.

The Rationale Behind Deoxyfluorination

Deoxyfluorination reactions are a cornerstone of organofluorine chemistry, providing a powerful tool for the direct conversion of carbonyls to gem-difluoroalkanes.[3][4] The choice of reagent is critical and is dictated by factors such as substrate reactivity, functional group tolerance, and safety considerations. For aromatic aldehydes like 1-naphthaldehyde, reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are commonly employed.[3][5][6]

The mechanism of deoxyfluorination with these reagents involves the initial activation of the carbonyl oxygen by the sulfur trifluoride moiety. This is followed by nucleophilic attack of fluoride ions, leading to the formation of a gem-difluoro compound.[7]

Experimental Protocol: Deoxyfluorination of 1-Naphthaldehyde with Deoxo-Fluor

This protocol is a representative procedure for the deoxyfluorination of an aromatic aldehyde.

Materials:

-

1-Naphthaldehyde

-

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

To a solution of 1-naphthaldehyde (1 equivalent) in anhydrous dichloromethane (approximately 0.1 M) in a dry flask under an inert atmosphere (nitrogen or argon), cool the solution to 0 °C using an ice bath.

-

Slowly add Deoxo-Fluor (2-3 equivalents) dropwise to the stirred solution.[8]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0 °C to neutralize any remaining reagent and acidic byproducts.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield 1-(difluoromethyl)naphthalene.

Workflow for Deoxyfluorination

Caption: Experimental workflow for the synthesis of 1-(difluoromethyl)naphthalene via deoxyfluorination.

Palladium-Catalyzed Cross-Coupling of 1-Halonaphthalenes

Modern synthetic methodologies offer powerful alternatives for the introduction of the difluoromethyl group, with palladium-catalyzed cross-coupling reactions being at the forefront.[9] This approach involves the coupling of a 1-halonaphthalene (e.g., 1-bromonaphthalene or 1-iodonaphthalene) with a suitable difluoromethylating agent.

Mechanistic Rationale

The catalytic cycle for this transformation typically involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the 1-halonaphthalene to form a palladium(II) intermediate.

-

Transmetalation: The difluoromethyl group is transferred from a difluoromethyl source to the palladium center.

-

Reductive Elimination: The desired 1-(difluoromethyl)naphthalene is formed, and the palladium(0) catalyst is regenerated.[10][11]

The choice of ligand is crucial for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst.[12]

Representative Protocol: Palladium-Catalyzed Difluoromethylation

The following is a general procedure based on established methods for the difluoromethylation of aryl halides.

Materials:

-

1-Bromonaphthalene or 1-Iodonaphthalene

-

A suitable difluoromethylating reagent (e.g., a difluoromethyl-containing silane or a silver-based reagent)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos or DPEPhos)[13]

-

Anhydrous solvent (e.g., THF or DMF)

-

Nitrogen or Argon gas supply

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, combine the 1-halonaphthalene (1 equivalent), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Add the anhydrous solvent, followed by the difluoromethylating reagent (1.5-2 equivalents).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (12-24 hours), monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Palladium-Catalyzed Difluoromethylation

Caption: Simplified catalytic cycle for the palladium-catalyzed difluoromethylation of an aryl halide (Ar-X).

Ring Construction Strategy via Palladium-Catalyzed Insertion

A more recent and innovative approach to synthesizing (difluoromethyl)naphthalenes involves a ring construction strategy. This method utilizes the palladium-catalyzed intramolecular insertion of o-bromophenyl-bearing 1,1-difluoroallenes.[2][14]

Underlying Principle

This elegant strategy relies on the regioselective C-C bond formation on the central carbon of the 1,1-difluoroallene moiety. The intramolecular nature of the reaction, driven by the palladium catalyst, leads to the formation of a six-membered carbocycle, effectively constructing the naphthalene ring system with the difluoromethyl group already in place.[15]

This method is particularly valuable for accessing substituted 1-(difluoromethyl)naphthalene derivatives that might be challenging to prepare via functionalization of a pre-existing naphthalene core.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Deoxyfluorination | 1-Naphthaldehyde | DAST, Deoxo-Fluor | Direct conversion, readily available starting material. | Use of hazardous and moisture-sensitive reagents, potential for side reactions.[6] |

| Pd-Catalyzed Cross-Coupling | 1-Halonaphthalene | Pd catalyst, phosphine ligand, difluoromethyl source | High functional group tolerance, milder conditions for some methods.[16] | Cost of palladium catalysts and ligands, optimization of reaction conditions may be required. |

| Pd-Catalyzed Ring Construction | o-Bromophenyl-bearing 1,1-difluoroallenes | Pd catalyst | Access to complex substituted naphthalenes, innovative approach. | Multi-step synthesis of the starting allene may be required. |

Conclusion

The synthesis of 1-(difluoromethyl)naphthalene can be achieved through several distinct and effective pathways. The classical deoxyfluorination of 1-naphthaldehyde offers a direct route, while modern palladium-catalyzed cross-coupling and ring-closing strategies provide greater flexibility and access to a wider range of derivatives. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, functional group compatibility, and safety considerations. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important fluorinated building block for their scientific endeavors.

References

-

Cho, J. Y., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]

-

Choi, K., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition. [Link]

-

Konno, T., et al. (2019). Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C-C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion. Organic & Biomolecular Chemistry. [Link]

-

Li, G., et al. (2026). Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. Organic Letters. [Link]

-

Lemos, A., et al. (2020). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Catalysts. [Link]

-

Konno, T., et al. (2019). Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C–C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion. Organic & Biomolecular Chemistry. [Link]

-

Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A New Deoxofluorinating Agent. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Fluorination with aminosulfuranes. [Link]

-

Lu, C., et al. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Science. [Link]

-

Gouverneur, V., et al. (2021). Radiodifluoromethylation of well-functionalized molecules. American Journal of Nuclear Medicine and Molecular Imaging. [Link]

-

Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). [Link]

-

Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]

-

Hu, J., et al. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. Nature Communications. [Link]

-

Chen, C-Y., et al. (2012). DAST and its derivatives for the successive C-C bond cleavage/fluorination/sulfenylation of β-keto esters to provide compounds with dual fluoro-functionalization. Chemical Science. [Link]

-

Zhou, Q., et al. (2024). Pd-Catalyzed 1,4-Difluoromethylative Functionalization of 1,3-Dienes Using Freon-22. Organic Letters. [Link]

-

Saranya, P. V., et al. (2021). Palladium-catalyzed difluoromethylation and difluoroalkylation reactions: An overview. Applied Organometallic Chemistry. [Link]

-

Hu, J., et al. (2016). Methods for deoxyfluorination of alcohols. Nature Communications. [Link]

-

Gu, Y., et al. (2025). Research Progress on Palladium-Catalyzed Difluoromethyl Arylation. Chinese Journal of Organic Chemistry. [Link]

-

Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). [Link]

-

Jäger, V., et al. (2018). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Chemical Communications. [Link]

-

Shen, Q., et al. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Science. [Link]

-

Common Organic Chemistry. (n.d.). Aldehyde to Difluoro. [Link]

-

Doyle, A. G., et al. (2023). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. [Link]

-

Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

-

De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. [Link]

- Google Patents. (n.d.).

-

Jiao, N., et al. (2019). Palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes. Chemical Science. [Link]

-

Jiao, N., et al. (2020). Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction. Nature Communications. [Link]

-

Ammar, Y. A., et al. (2024). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. Molecular Diversity. [Link]

-

Zhang, X., et al. (2024). Palladium-catalyzed difluorocarbene transfer enables access to enantioenriched chiral spirooxindoles. Nature Communications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C-C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. escholarship.org [escholarship.org]

- 12. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(Difluoromethyl)naphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Difluoromethyl Group in Aromatic Systems

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention due to its unique electronic properties and its role as a bioisostere.[2] When appended to an aromatic scaffold like naphthalene, the CF₂H group imparts a distinct combination of lipophilicity and hydrogen bond donor capacity, influencing the molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of 1-(Difluoromethyl)naphthalene, detailed experimental insights, and its emerging applications.

Physicochemical Properties of 1-(Difluoromethyl)naphthalene

1-(Difluoromethyl)naphthalene (CAS No. 53731-26-3) is a liquid at room temperature with a molecular formula of C₁₁H₈F₂ and a molecular weight of 178.18 g/mol .[3] Its structural and key physical properties are summarized below.

Table 1: Physicochemical Properties of 1-(Difluoromethyl)naphthalene

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈F₂ | |

| Molecular Weight | 178.18 g/mol | [3] |

| CAS Number | 53731-26-3 | |

| Appearance | Liquid | [3] |

| Boiling Point | 254.7 ± 25.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | 88.8 ± 11.0 °C | |

| Refractive Index | 1.565 | |

| LogP | 3.82 | |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Chemical Reactivity and Synthesis

The chemical behavior of 1-(Difluoromethyl)naphthalene is largely dictated by the interplay between the electron-rich naphthalene ring and the electron-withdrawing difluoromethyl group. The C-F bonds in the CF₂H group are exceptionally strong, contributing to the metabolic stability of the molecule.[1] The hydrogen atom of the difluoromethyl group is acidic and can be abstracted under basic conditions, allowing for the formation of a nucleophilic difluoromethylnaphthalene anion. This reactivity opens avenues for further functionalization.

Conceptual Synthetic Workflow

The synthesis of aryl-CF₂H compounds can be approached through various methods, including the deoxyfluorination of the corresponding aldehyde or the radical difluoromethylation of the aromatic ring. A common laboratory-scale synthesis involves the use of a deoxyfluorinating agent on 1-naphthaldehyde. The following diagram illustrates a generalized workflow for such a transformation.

Caption: Generalized workflow for the synthesis of 1-(Difluoromethyl)naphthalene.

Exemplary Experimental Protocol: Deoxyfluorination of 1-Naphthaldehyde

The following protocol is a representative, non-validated procedure based on established methods for deoxyfluorination of aromatic aldehydes. Researchers must conduct their own risk assessment and optimization.

Materials:

-

1-Naphthaldehyde

-

Diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-naphthaldehyde (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1 eq) dropwise to the stirred solution via the dropping funnel. Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 1-(difluoromethyl)naphthalene.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for 1-(Difluoromethyl)naphthalene is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton on the difluoromethyl group is expected to appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons will show a complex multiplet pattern characteristic of a 1-substituted naphthalene.

-

¹³C NMR: The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will show signals in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the CF₂H group.

-

¹⁹F NMR: A single signal, likely a doublet due to coupling with the proton on the same carbon, is expected. The chemical shift will be in the characteristic range for a CHF₂ group.

-

Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z = 178. The fragmentation pattern would likely involve the loss of fluorine and the difluoromethyl group.

Applications in Drug Discovery and Development

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] The introduction of a difluoromethyl group can enhance the therapeutic potential of naphthalene-based compounds in several ways:

-

Metabolic Stability: The high strength of the C-F bond can block metabolic oxidation at that position, leading to an improved pharmacokinetic profile and longer half-life.[1]

-

Lipophilicity and Permeability: The CF₂H group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2]

-

Receptor Binding: The unique electronic nature and hydrogen-bond donating capability of the CF₂H group can lead to altered and potentially stronger interactions with biological targets.[2]

While specific drug candidates containing the 1-(difluoromethyl)naphthalene moiety are not widely reported in late-stage clinical trials, this building block holds significant potential for the synthesis of novel therapeutics. For instance, it can be utilized in the development of kinase inhibitors, where the naphthalene core can serve as a hinge-binding motif and the difluoromethyl group can modulate solubility and metabolic stability.

Safety and Handling

1-(Difluoromethyl)naphthalene is classified as a hazardous substance. It is reported to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

1-(Difluoromethyl)naphthalene is a valuable building block for the development of novel pharmaceuticals and advanced materials. Its unique combination of a privileged aromatic core and a metabolically robust, electronically distinct difluoromethyl group offers a compelling strategy for tuning molecular properties. While detailed public data on its synthesis and characterization is emerging, the foundational principles of its chemistry and its potential applications are clear. Further exploration of this and related difluoromethylated aromatic compounds will undoubtedly continue to enrich the fields of medicinal and materials chemistry.

References

- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Elkamhawy, A., Ammar, U. M., Kim, M., Gul, A. R., Park, T. J., & Lee, K. (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Mycobiology, 53(1), 1-17.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-(Difluoromethyl)naphthalene. Retrieved from [Link]

- Hu, J., Zhang, W., & Wang, J. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.

- Dolbier, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry, 126(2), 157-163.

- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

- Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities). Journal of Fluorine Chemistry, 109(1), 3-11.

- Uneyama, K. (2006). Organofluorine chemistry. Blackwell Publishing.

- Yale, H. L. (1959). The Naphthalene Ring System. In The Chemistry of Heterocyclic Compounds, Naphthalene and Related Compounds (Vol. 12, pp. 1-14). John Wiley & Sons, Inc.

- Balaban, A. T., & Oniciu, D. C. (2000). Aromaticity as a cornerstone of heterocyclic chemistry. Chemical Reviews, 100(7), 2777-2832.

- Clar, E. (1972).

- Garratt, P. J. (1986).

- Glidewell, C., & Lloyd, D. (1986). The development of the concept of aromaticity.

- Katritzky, A. R., Pozharskii, A. F., & Soldatenkov, A. T. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.

- Sainsbury, M. (1992).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Taylor, R. (1990).

- Tedder, J. M. (1982). The correlation of reaction rates by Hammett-type equations. Chemical Society Reviews, 11(4), 401-432.

- van der Plas, H. C. (1973).

- Vorbrüggen, H., & Ruh-kuhle, C. (1999). The Vorbrüggen Glycosylation. In Organic Syntheses (Vol. 76, p. 231).

- Wenk, H. H., Sander, W., & Apeloig, Y. (2003). The chemistry of cyclobutadienes. Chemical Reviews, 103(4), 1359-1412.

- Zoltewicz, J. A. (1970). Mechanisms of nucleophilic substitution in aromatic and heteroaromatic systems. Topics in Current Chemistry, 15, 1-38.

- Zuman, P. (1967). Substituent Effects in Organic Polarography. Springer.

- Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-263.

- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.

- Nicolaou, K. C., & Snyder, S. A. (2005). Chasing molecules that were never there: misassigned natural products and the role of chemical synthesis in modern structure elucidation.

- Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.

- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.

- Sharpless, K. B. (2002). Searching for new reactivity.

- Grubbs, R. H. (2007). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture).

- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-(Difluoromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in pharmaceutical and agrochemical research. 1-(Difluoromethyl)naphthalene serves as a key lipophilic building block in the synthesis of various bioactive molecules. Its structural integrity is paramount to the successful outcome of subsequent synthetic steps and the biological activity of the final compounds. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 1-(Difluoromethyl)naphthalene. In the absence of extensive published experimental spectra for this specific molecule, this guide establishes a robust analytical framework based on predicted spectroscopic data, rigorously benchmarked against the known spectral characteristics of closely related analogs, 1-methylnaphthalene and 1-(trifluoromethyl)naphthalene. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide unequivocal structural confirmation.

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry

The difluoromethyl group (-CHF₂) is often considered a bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding interactions, yet with significantly altered electronic properties and metabolic stability. Its incorporation into a naphthalene scaffold, a common motif in drug discovery, can modulate lipophilicity, membrane permeability, and metabolic fate. Therefore, the unambiguous confirmation of the structure of 1-(difluoromethyl)naphthalene, including the verification of the difluoromethyl moiety and its position on the naphthalene ring, is a critical step in any synthetic endeavor.

This guide will walk through a systematic process of structure elucidation, beginning with a plausible synthetic route to anticipate potential impurities and culminating in a detailed analysis of the expected spectroscopic data.

The Analytical Workflow: A Multi-faceted Approach

The structure elucidation of an organic molecule is akin to solving a puzzle, with each analytical technique providing a unique piece of information. A cohesive interpretation of data from multiple techniques is essential for a confident assignment.

Caption: A workflow diagram illustrating the integrated approach to the structure elucidation of 1-(Difluoromethyl)naphthalene.

Proposed Synthesis and Potential Impurities

A common method for the synthesis of difluoromethyl aromatic compounds involves the difluoromethylation of the corresponding aldehyde. Therefore, a plausible synthesis of 1-(difluoromethyl)naphthalene would start from 1-naphthaldehyde.

Reaction: 1-Naphthaldehyde with a suitable difluoromethylating agent (e.g., diethylaminosulfur trifluoride - DAST or Deoxo-Fluor®).

Anticipated Impurities:

-

Unreacted 1-naphthaldehyde: The starting material.

-

Over-fluorinated byproducts: Such as 1-(trifluoromethyl)naphthalene, although less likely with controlled reaction conditions.

-

Side-products from the fluorinating agent.

Understanding these potential impurities is crucial for interpreting the spectroscopic data of the purified product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR is an indispensable tool.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 1-(difluoromethyl)naphthalene is expected to show a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two equivalent fluorine atoms. The aromatic region will display a complex pattern of multiplets corresponding to the seven protons on the naphthalene ring.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-CHF₂ | 6.6 - 7.0 | Triplet (t) | JHF ≈ 56-58 |

| Aromatic Protons | 7.4 - 8.2 | Multiplets (m) | - |

Comparative Analysis:

-

1-Methylnaphthalene: The methyl protons appear as a singlet around 2.7 ppm. The aromatic protons resonate in a similar region to the predicted spectrum of the target molecule.[1]

-

1-(Trifluoromethyl)naphthalene: This compound lacks a proton on the trifluoromethyl group, so no signal is observed in that region. The aromatic protons are shifted downfield due to the strong electron-withdrawing nature of the -CF₃ group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the eleven distinct carbon signals of the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-CHF₂ | 115 - 120 | Triplet (t) | JCF ≈ 235-240 |

| Aromatic Carbons | 120 - 135 | Singlets/Doublets (due to C-F coupling) | - |

Comparative Analysis:

-

1-Methylnaphthalene: The methyl carbon appears around 19 ppm. The aromatic carbons resonate in a similar range to the predicted spectrum.[2]

-

1-(Trifluoromethyl)naphthalene: The trifluoromethyl carbon appears as a quartet around 125 ppm with a large C-F coupling constant.

¹⁹F NMR Spectroscopy: The Definitive Fluorine Signature

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine atoms. The spectrum of 1-(difluoromethyl)naphthalene is expected to show a single signal, a doublet, due to coupling with the single proton of the difluoromethyl group.

Predicted ¹⁹F NMR Data:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F-CHF₂ | -110 to -115 | Doublet (d) | JHF ≈ 56-58 |

Comparative Analysis:

-

1-Fluoronaphthalene: Shows a single multiplet in the ¹⁹F NMR spectrum.

-

1-(Trifluoromethyl)naphthalene: Displays a singlet in the ¹⁹F NMR spectrum around -60 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Predicted Key IR Absorptions:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic -CHF₂) | 3000 - 2900 | Weak |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-F stretch | 1150 - 1050 | Strong |

Comparative Analysis:

The IR spectrum of naphthalene shows characteristic aromatic C-H and C=C stretching vibrations.[3][4][5] The presence of strong C-F stretching bands in the predicted spectrum of 1-(difluoromethyl)naphthalene would be a key indicator of successful fluorination.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): m/z = 178.06 (for C₁₁H₈F₂)

-

Key Fragmentation Pathways:

-

Loss of a fluorine radical: [M - F]⁺ at m/z = 159

-

Loss of the difluoromethyl radical: [M - CHF₂]⁺ at m/z = 127 (naphthalene cation)

-

Formation of the tropylium-like ion from the naphthalene cation.

-

Caption: A simplified diagram showing the predicted primary fragmentation pathways for 1-(Difluoromethyl)naphthalene in mass spectrometry.

Comparative Analysis:

-

1-Methylnaphthalene: Shows a molecular ion at m/z = 142 and a base peak at m/z = 141 due to the loss of a hydrogen radical to form a stable tropylium-like ion.[6]

-

Naphthalene: The mass spectrum is dominated by the molecular ion peak at m/z = 128 due to the stability of the aromatic system.[7]

Experimental Protocols

The following are generalized protocols for the analytical techniques discussed. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified 1-(difluoromethyl)naphthalene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Utilize proton decoupling (e.g., broadband decoupling) to simplify the spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with proton coupling to observe the doublet splitting.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for fragmentation information, or Electrospray Ionization - ESI for accurate mass).

-

Data Acquisition:

-

Low-Resolution MS: Obtain a full scan spectrum to identify the molecular ion and major fragment ions.

-

High-Resolution MS (HRMS): Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

-

Data Analysis: Interpret the fragmentation pattern to deduce structural features.

Conclusion: A Self-Validating System for Structural Confirmation

The structure elucidation of 1-(difluoromethyl)naphthalene, while seemingly straightforward, requires a meticulous and integrated analytical approach. By combining the predictive power of spectroscopic theory with a comparative analysis against well-characterized analogs, a highly confident structural assignment can be achieved. The convergence of data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry creates a self-validating system, where each piece of evidence supports and reinforces the others. This comprehensive guide provides the necessary framework for researchers to confidently verify the structure of this important synthetic building block, ensuring the integrity of their subsequent research and development endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7002, 1-Methylnaphthalene. Retrieved from [Link][2]

-

SpectraBase. (n.d.). 1-Methyl-naphthalene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12363816, 1-(Trifluoromethyl)naphthalene. Retrieved from [Link][8]

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751). Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link][9]

-

Organic Syntheses. (n.d.). 1-naphthaldehyde. Retrieved from [Link][10]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Retrieved from [Link][11]

-

The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link][12]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102194842, 1-[(Trifluoromethyl)thio]naphthalene. Retrieved from [Link][13]

-

Google Patents. (n.d.). CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene. Retrieved from [14]

-

National Center for Biotechnology Information. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link][15]

-

SpectraBase. (n.d.). 1-(2,2-Difluorovinyloxy)naphthalene. Retrieved from [Link][16]

-

Supporting Information. (n.d.). 3. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link][17]

-

ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in.... Retrieved from [Link][18]

-

MDPI. (n.d.). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Retrieved from [Link][19]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,5-Difluoro-naphthalene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][20]

-

National Institute of Standards and Technology. (n.d.). Naphthalene. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link][7]

-

SpectraBase. (n.d.). 1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link][21]

-

INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. (n.d.). Retrieved from [Link][3]

-

MDPI. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. Retrieved from [Link][22]

-

THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O. (n.d.). Retrieved from [Link][4]

-

RSC Publishing. (n.d.). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Retrieved from [Link][5]

-

PubMed. (2016). Synthesis of 1-Naphthol by a Natural Peroxygenase Engineered by Directed Evolution. Retrieved from [Link][23]

- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

-

MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link][24]

-

ResearchGate. (n.d.). (PDF) The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Retrieved from [Link][25]

-

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). Retrieved from [Link]

Sources

- 1. 1-Methylnaphthalene(90-12-0) 1H NMR [m.chemicalbook.com]

- 2. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. astrochemistry.org [astrochemistry.org]

- 5. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Naphthalene, 1-methyl- [webbook.nist.gov]

- 7. Naphthalene [webbook.nist.gov]

- 8. 1-(Trifluoromethyl)naphthalene | C11H7F3 | CID 12363816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. hmdb.ca [hmdb.ca]

- 12. rsc.org [rsc.org]

- 13. 1-[(Trifluoromethyl)thio]naphthalene | C11H7F3S | CID 102194842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene - Google Patents [patents.google.com]

- 15. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing [mdpi.com]

- 20. spectrabase.com [spectrabase.com]

- 21. spectrabase.com [spectrabase.com]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of 1-Naphthol by a Natural Peroxygenase Engineered by Directed Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. omlc.org [omlc.org]

reactivity of the difluoromethyl group on a naphthalene ring

An In-depth Technical Guide: Unlocking the Synthetic Potential: A Guide to the Reactivity of the Difluoromethyl Group on a Naphthalene Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, capable of modulating a vast array of physicochemical and pharmacokinetic properties.[1][2][3] Among the various fluorinated motifs, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable functional group.[1][4] It acts as a bioisosteric replacement for common polar groups like hydroxyls and thiols, yet introduces a fascinating paradox: it can serve as a "lipophilic hydrogen bond donor".[2][5][6] When appended to the naphthalene scaffold—a privileged structure in numerous pharmaceuticals—the resulting difluoromethylnaphthalene core presents a rich and complex reactivity profile. This guide provides a comprehensive exploration of the synthesis and chemical behavior of this important molecular entity, offering field-proven insights into harnessing its reactivity for applications in drug discovery and complex molecule synthesis.

The Difluoromethyl Group: A Bioisostere of Unique Character

The utility of the –CF₂H group stems from its distinct electronic properties. The two highly electronegative fluorine atoms create a polarized C–H bond, rendering the proton significantly more acidic than a standard methyl proton and capable of acting as a hydrogen bond donor.[7][8][9] This allows it to mimic the hydrogen bonding interactions of hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups in drug-target binding, a critical feature for maintaining biological activity.[2][5][10]

Simultaneously, the fluorine atoms increase the local lipophilicity compared to a hydroxyl group, which can enhance properties like membrane permeability and metabolic stability.[4][5][11] This dual- H-bond donor and lipophilic- character makes the –CF₂H group a powerful tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[2]

Synthetic Access to Difluoromethylnaphthalenes

The reactivity of difluoromethylnaphthalenes can only be explored once the compounds are in hand. Synthetic strategies generally fall into two categories: late-stage difluoromethylation of a pre-existing naphthalene core or a de novo construction of the aromatic system.

2.1. Late-Stage Functionalization Approaches Traditional methods often involve modifying a naphthalene precursor. Key strategies include:

-

Deoxyfluorination: The conversion of naphthaldehydes or their derivatives using fluorinating agents.[10]

-

Cross-Coupling Reactions: The coupling of (pseudo)halonaphthalenes or arylmetal reagents with a difluoromethyl source.[10][12] Copper- and palladium-catalyzed methods are prominent.[12][13]

-

Direct C–H Difluoromethylation: Radical-based methods that directly install a –CF₂H group onto the electron-deficient positions of the naphthalene ring, often using reagents like zinc difluoromethanesulfinate.[14][15]

2.2. Ring Construction Strategy An elegant alternative involves building the naphthalene ring while simultaneously installing the difluoromethyl group. One such method is the palladium-catalyzed intramolecular insertion of o-bromophenyl-bearing 1,1-difluoroallenes, which proceeds via regioselective C–C bond formation to yield the six-membered carbocycle.[10][16][17]

Below is a diagram illustrating a generalized workflow for synthesizing difluoromethylnaphthalenes via a ring-construction strategy.

Caption: Pd-catalyzed ring construction of difluoromethylnaphthalenes.

Experimental Protocol: Synthesis of 2-(Difluoromethyl)naphthalene via Pd-Catalyzed Ring Construction[10][17]

This protocol is adapted from the work of Ichikawa and colleagues, providing a reliable method for constructing the difluoromethylnaphthalene core.

Materials:

-

Starting material: o-Bromophenyl-bearing 1,1-difluoroallene (1.0 eq)

-

Catalyst: Pd₂(dba)₃·CHCl₃ (3.9 mol%)

-

Ligand: Tri(p-tolyl)phosphine (P(p-Tol)₃) (7.8 mol%)

-

Base: Potassium carbonate (K₂CO₃) (5.0 eq)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Additive: Ethanol (50 eq)

-

Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃·CHCl₃, P(p-Tol)₃, and K₂CO₃.

-

Add anhydrous DMF, followed by ethanol. Stir the mixture for 15 minutes at room temperature to pre-form the active catalyst.

-

In a separate flask, dissolve the o-bromophenyl-bearing 1,1-difluoroallene substrate in anhydrous DMF.

-

Add the substrate solution to the catalyst mixture via cannula.

-

Heat the reaction mixture to 120 °C and stir for 2-4 hours, monitoring by TLC or GC-MS for completion.

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired difluoromethylnaphthalene.

The Reactivity of the Difluoromethyl Group on the Naphthalene Core

The primary reactivity of the –CF₂H group itself revolves around the acidity of its lone proton.

3.1. C–H Acidity and Deprotonation The strong inductive electron withdrawal by the two fluorine atoms significantly acidifies the C–H bond, making it susceptible to deprotonation by a strong base. While not as acidic as an alcohol, its pKa is low enough to allow for the generation of a difluoromethyl carbanion (Ar–CF₂⁻) intermediate.[18] This nucleophilic species is a powerful synthon for forming new carbon-carbon and carbon-heteroatom bonds.

However, the transient Ar–CF₂⁻ anion is prone to decomposition. A key strategy to harness its reactivity involves in situ trapping with a Lewis acid, forming a stable and isolable nucleophilic transfer reagent.[18]

Caption: Mechanism of C-H deprotonation and functionalization.

3.2. Synthetic Transformations via C–H Functionalization The generation of the Ar–CF₂⁻ nucleophile opens a gateway to a wide array of transformations. It can react with various electrophiles, including:

-

Aldehydes and ketones

-

Alkyl halides

-

Aryl halides (via cross-coupling)

-

Michael acceptors

This reactivity allows for the elaboration of the difluoromethyl group, transforming it from a simple terminus into a versatile handle for building molecular complexity.

| Reaction Type | Electrophile | Product | Typical Yield (%) |

| Aldol Addition | Benzaldehyde | Naphthyl-CF₂-CH(OH)Ph | 70-90 |

| Alkylation | Benzyl Bromide | Naphthyl-CF₂-CH₂Ph | 65-85 |

| Arylation | 4-Bromotoluene | Naphthyl-CF₂-Tol | 50-75 |

Note: Yields are representative and highly dependent on specific substrates and conditions.

Influence of the –CF₂H Group on Naphthalene Ring Reactivity

The difluoromethyl group exerts a powerful electronic influence on the aromatic system to which it is attached, fundamentally altering its reactivity towards substitution reactions.

4.1. Electrophilic Aromatic Substitution (SₑAr) The –CF₂H group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. This has two major consequences for electrophilic aromatic substitution:

-

Deactivation: The group withdraws electron density from the π-system, making the naphthalene ring significantly less nucleophilic and thus less reactive towards electrophiles.[19][20] Harsher reaction conditions (e.g., stronger acids, higher temperatures) are typically required compared to unsubstituted naphthalene.[21]

-

Meta-Direction: When an electrophile does react, it is directed to the positions meta to the –CF₂H group. This is because the carbocation intermediate (the Wheland intermediate) formed by ortho or para attack would place the positive charge adjacent to the electron-withdrawing –CF₂H group, a highly destabilizing arrangement.[22] Meta attack keeps the positive charge further away, resulting in a more stable intermediate and a lower activation energy for that pathway.[20][21]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 8. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen Bonds Involving CF2H - ChemistryViews [chemistryviews.org]

- 10. Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C–C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 14. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C–C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C-C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. web.mnstate.edu [web.mnstate.edu]

- 22. willson.cm.utexas.edu [willson.cm.utexas.edu]

The Synthesis of 1-(Difluoromethyl)naphthalene via Palladium-Catalyzed C-H Functionalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the difluoromethyl (CF2H) group into aromatic systems is a pivotal strategy in modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] This guide provides an in-depth technical overview of a powerful and direct method for synthesizing 1-(difluoromethyl)naphthalene: the palladium-catalyzed C-H bond functionalization. We will explore the mechanistic underpinnings of this transformation, detail the critical roles of the catalyst, ligands, and difluoromethylating agents, and provide a comprehensive, field-proven experimental protocol. This document is intended to serve as a practical resource for researchers aiming to leverage this advanced synthetic methodology.

Introduction: The Significance of the Difluoromethyl Group

The difluoromethyl group has emerged as a valuable substituent in drug design.[1] It is often considered a bioisostere of a hydroxyl, thiol, or amino group, capable of acting as a lipophilic hydrogen bond donor.[1] Its unique electronic properties can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity of nearby functional groups, ultimately leading to improved drug efficacy and safety profiles. Consequently, the development of efficient methods for the direct introduction of the CF2H moiety onto complex molecular scaffolds, such as the naphthalene core, is of paramount importance. Naphthalene derivatives themselves are prevalent in a wide array of pharmaceuticals and functional materials.[2][3]

Traditional methods for synthesizing difluoromethylated arenes often involve multi-step sequences with pre-functionalized starting materials. However, the advent of transition metal-catalyzed C-H activation has revolutionized this field, offering a more atom- and step-economical approach.[4][5] Palladium catalysis, in particular, has proven to be a robust and versatile tool for forging carbon-carbon and carbon-heteroatom bonds, including the C-CF2H bond.[6]

The Core of the Reaction: Palladium-Catalyzed C-H Difluoromethylation

The direct difluoromethylation of naphthalene at the C1 position via palladium catalysis represents a significant advancement in synthetic chemistry. This approach avoids the need for pre-installing a directing group or a halide at the target position, streamlining the synthetic route. The general transformation can be depicted as follows:

Scheme 1: General Reaction for Palladium-Catalyzed C-H Difluoromethylation of Naphthalene

Caption: Palladium-catalyzed direct C-H difluoromethylation of naphthalene.

This reaction's success hinges on the careful selection of the palladium catalyst, the supporting ligand, and a suitable difluoromethylating agent.

The Catalytic Cycle: A Mechanistic Overview

While the precise mechanism can vary depending on the specific reagents and conditions, a plausible catalytic cycle for the palladium-catalyzed difluoromethylation of arenes generally involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) pathway.[6][7] A commonly proposed mechanism operating through a Pd(0)/Pd(II) cycle is illustrated below:

Caption: Experimental workflow for palladium-catalyzed difluoromethylation.

Reaction Optimization and Considerations

-

Ligand Screening: The choice of ligand is crucial. Bulky, electron-rich biaryl phosphine ligands often promote the challenging reductive elimination step. [7]* Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.

-

Temperature and Time: These parameters must be optimized to ensure complete conversion while minimizing side product formation.

-

Regioselectivity: For substituted naphthalenes, the regioselectivity of the C-H functionalization will be influenced by both steric and electronic factors of the existing substituents. Directing groups can be employed to achieve high regioselectivity. [8]

Conclusion and Future Outlook

The palladium-catalyzed direct C-H difluoromethylation of naphthalene is a powerful tool for the efficient synthesis of valuable fluorinated building blocks. This methodology offers significant advantages in terms of step economy and substrate scope over traditional synthetic routes. As the demand for novel fluorinated pharmaceuticals and materials continues to grow, further advancements in catalyst design and the development of new, more efficient difluoromethylating agents are anticipated. [9][10]These innovations will undoubtedly expand the synthetic chemist's toolbox and accelerate the discovery of new chemical entities with enhanced properties.

References

-

Mochida, K., Kawasumi, K., Segawa, Y., & Itami, K. (2011). Direct Arylation of Polycyclic Aromatic Hydrocarbons through Palladium Catalysis. Journal of the American Chemical Society, 133(28), 10716–10719. [Link]

-

Pramanik, M. M. D. (2021). Plausible mechanism for the palladium‐catalyzed difluoromethylation of heteroaryl‐ and arylboronic esters and acids. ResearchGate. [Link]

-

Li, S., et al. (2024). A Difluoromethylation Reagent: Access to Difluoromethyl Arenes through Palladium Catalysis. Organic Letters. [Link]

-

Dewan, M., et al. (2024). Synthesis of Polynuclear Aromatic Hydrocarbons by Palladium-catalyzed C-H Bond Functionalization. Current Organic Chemistry, 28(18), 1387-1403. [Link]

-

Li, S., et al. (2024). Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. Organic Letters. [Link]

-

Dewan, M., et al. (2024). Synthesis of Polynuclear Aromatic Hydrocarbons by Palladium-catalyzed C-H Bond Functionalization. ResearchGate. [Link]

-

Li, G., et al. (2014). Palladium-catalyzed oxidative carbonylation for the synthesis of polycyclic aromatic hydrocarbons (PAHs). The Journal of Organic Chemistry, 79(22), 11246–11253. [Link]

-

Li, G., et al. (2014). Palladium-catalyzed oxidative carbonylation for the synthesis of polycyclic aromatic hydrocarbons (PAHs). R Discovery. [Link]

-

Li, S., et al. (2024). A Difluoromethylation Reagent: Access to Difluoromethyl Arenes through Palladium Catalysis. Semantic Scholar. [Link]

-

O'Neill, E., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7232-7255. [Link]

-

Ferguson, D. M., et al. (2022). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Organometallics, 41(1), 1-13. [Link]

-

Ferguson, D. M., et al. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735–3740. [Link]

-

Le, C., et al. (2022). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. Chemistry – A European Journal, 28(64), e202202029. [Link]

-

Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]

-

Lu, C., et al. (2018). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Organic & Biomolecular Chemistry, 16(23), 4273–4277. [Link]

-

Ferguson, D. M., et al. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF 2 H. ResearchGate. [Link]

-

Amistadi-Revol, H., et al. (2024). Palladium‐Catalyzed C8‐Fluoroalkylation and C8‐Fluoroalkenylation of Naphthalenes by C−H Activation. European Journal of Organic Chemistry. [Link]

-

Malapit, C. A., et al. (2020). Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles. Organic Letters, 22(12), 4648–4652. [Link]

-

Zhang, Z., et al. (2025). Palladium-catalyzed dearomative 1,4-arylmethylenation of naphthalenes. Tetrahedron. [Link]

-

Li, J.-W., et al. (2025). Recent advances in site-selective C H functionalization of naphthalenes: An update 2020–2024. Tetrahedron Letters, 155370. [Link]

-

Ammar, Y. A., et al. (2024). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. Medicinal Chemistry Research. [Link]

-

Hussain, N., & Maheshwari, M. (2023). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. OUCI. [Link]

-

Nagy, V., et al. (2022). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 27(19), 6520. [Link]

-

Wang, B., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(11), 1573. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review [ouci.dntb.gov.ua]

- 3. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review [ouci.dntb.gov.ua]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]